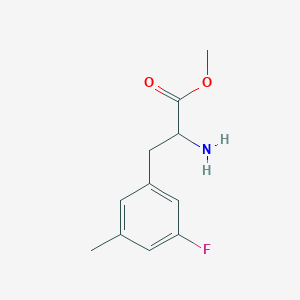

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

Description

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is a synthetic amino acid derivative characterized by a phenyl ring substituted with fluorine (position 3) and methyl (position 5) groups. The compound features a propanoate ester backbone linked to the phenyl ring via an amino group. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly as a chiral intermediate or bioactive scaffold.

Properties

IUPAC Name |

methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-7-3-8(5-9(12)4-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEOUDYMRUADOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route via Nucleophilic Aromatic Substitution and Esterification

- Step 1: Synthesis of 3-fluoro-5-methylphenyl intermediates through electrophilic or nucleophilic aromatic substitution reactions.

- Step 2: Introduction of amino functionality via reductive amination or direct amination of the aromatic precursor.

- Step 3: Coupling of the aromatic amino intermediate with an appropriate α-keto acid or aldehyde to form the amino acid backbone.

- Step 4: Esterification of the amino acid to obtain the methyl ester.

While specific literature on methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is limited, analogous procedures for related compounds suggest the following:

- Use of Methyl Cyanoacetate: As a key reagent, methyl cyanoacetate reacts with aromatic intermediates under basic conditions to form the amino acid backbone via Michael addition or related pathways.

- Reaction Conditions: Typically performed at temperatures ranging from 20°C to 130°C, with sodium hydride as a base in solvents like N,N'-dimethylformamide (DMF) or dimethoxyethane (DME).

Data Table 1: Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Catalyst/Base | Yield | References |

|---|---|---|---|---|---|---|

| Aromatic substitution | Fluorinating agent | N/A | Room temp to 100°C | N/A | N/A | , |

| Amination | Amine source | DMF | 20-130°C | Sodium hydride | Variable |

Enzymatic and Kinetic Resolution Approaches

Recent advances include enzymatic methods for stereoselective synthesis, especially for fluorinated β-amino acids, which can be adapted for the target compound:

- Lipase-Catalyzed Hydrolysis: Used for resolving racemic esters, leading to enantiomerically enriched amino esters.

- Reaction Conditions: Lipase PSIM or CAL-B catalyze hydrolysis in organic solvents like hexane or 2-methyl-2-butanol, at temperatures around 30°C, with high enantioselectivity (E > 200).

- These enzymatic methods are highly selective and environmentally friendly, but their application to the specific fluorinated aromatic amino ester requires further optimization.

Data Table 2: Enzymatic Resolution Parameters

| Enzyme | Substrate | Solvent | Temperature | Enantioselectivity (E) | Yield | References |

|---|---|---|---|---|---|---|

| Lipase PSIM | Racemic ester | Hexane | 30°C | >200 | Variable |

Synthesis via Halogenation and Subsequent Amination

- Step 1: Synthesis of the methylated aromatic ring precursor, such as methyl 3-fluoro-5-methylphenyl derivative.

- Step 2: Halogenation at specific positions to introduce reactive sites.

- Step 3: Nucleophilic substitution with ammonia or amines to generate the amino group.

- Step 4: Coupling with α-keto acids or aldehydes to form the amino acid backbone, followed by esterification.

- Halogenation reactions are typically performed with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under controlled conditions.

- Amination often involves reductive amination or direct substitution, with yields depending on reaction conditions.

Data Summary and Comparative Analysis

The synthesis of methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is achievable through multiple strategies, primarily involving aromatic substitution, amino group introduction, and esterification. Recent developments emphasize enzymatic methods for stereoselectivity, although traditional chemical routes remain predominant for bulk synthesis.

Further research should focus on optimizing reaction conditions for higher yields, stereoselectivity, and scalability, especially employing green chemistry principles. The adaptation of enzymatic catalysis for this specific fluorinated compound remains a promising avenue for future exploration.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in drug design. Particularly, compounds derived from this amino acid have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Study: Antidepressants

Research indicates that derivatives of this compound can be utilized in the development of selective serotonin reuptake inhibitors (SSRIs), which are essential for treating depression and anxiety disorders. The incorporation of fluorine is known to enhance metabolic stability and bioavailability, key factors in drug efficacy .

Organic Synthesis

Intermediate in Chemical Reactions

The compound is frequently employed as an intermediate in organic synthesis. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—makes it a versatile reagent in synthetic chemistry .

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion of amino group to nitroso/nitro derivatives | Nitroso derivatives |

| Reduction | Reduction of ester to alcohol | Corresponding alcohol |

| Substitution | Nucleophilic substitution reactions | Various substituted derivatives |

Biological Studies

Fluorine Substitution Studies

The compound is used extensively in biological studies to explore the effects of fluorine substitution on biological activity. Research has demonstrated that fluorinated compounds can exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Mechanism of Action

The mechanism by which methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate exerts its effects involves interaction with specific molecular targets. The amino group can form hydrogen bonds with receptors, while the fluorine atom enhances lipophilicity, thereby influencing the compound's distribution within biological systems .

Industrial Applications

Specialty Chemicals Production

In industrial settings, methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is utilized in the production of specialty chemicals. Its unique properties facilitate the creation of advanced materials and chemicals with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the active amine.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Electronic Effects : The nitro group () is strongly electron-withdrawing, enhancing electrophilicity, whereas methyl (target compound) is electron-donating, stabilizing the phenyl ring. Fluorine (target and ) exerts a moderate electron-withdrawing effect via inductive forces .

- In contrast, the hydroxyl group in improves solubility via hydrogen bonding .

Physicochemical and Reactivity Comparisons

- Solubility : The hydroxyl group in increases polarity and aqueous solubility compared to the hydrophobic methyl and fluoro substituents in the target compound. The nitro group () reduces solubility due to its planar, hydrophobic nature .

- Reactivity: The nitro group () can be reduced to an amine, enabling downstream modifications (e.g., ’s reduction to an aminophenyl derivative using NaBH₄) . Trifluoro and chloro substituents () enhance metabolic stability, whereas methyl groups (target) may undergo oxidative metabolism .

Biological Activity

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is an amino acid derivative that has garnered attention for its potential biological activity. This compound features a fluorinated aromatic ring, which may significantly influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is , with a molecular weight of approximately 227.24 g/mol. The presence of the fluorine atom in the aromatic ring enhances its lipophilicity and may improve binding affinity to various biological receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.24 g/mol |

| LogP | 1.5 |

| Solubility (pH 7.4) | Moderate |

The biological activity of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the fluorine substitution alters the compound's physicochemical properties, enhancing its metabolic stability and selectivity for certain biochemical pathways. This mechanism is crucial for its potential applications in drug design, particularly in targeting neurological disorders and other medical conditions.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various assays and experimental models:

- Enzymatic Interactions : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain management .

- Cell Proliferation Assays : In vitro studies demonstrated that Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate exhibits cytotoxic effects on cancer cell lines, including MDA-MB-231 and Hs 578T. These studies measured cell viability using fluorescence intensity assays, indicating significant apoptosis induction at certain concentrations .

- Antimicrobial Activity : The compound has also shown potential as an antimicrobial agent. In studies comparing various derivatives, Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate exhibited notable activity against several bacterial strains, suggesting its utility in developing new antibiotics .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate reported a significant reduction in cell proliferation in breast cancer cell lines when treated with varying concentrations of the compound over a period of 72 hours. The results indicated a dose-dependent response with an IC50 value around 15 µM, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

In another study, Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate was tested for its inhibitory effects on COX enzymes. The compound showed selective inhibition with an IC50 value significantly lower than that of conventional NSAIDs, suggesting it could serve as a lead compound for developing new anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is recommended, starting with amino group protection (e.g., Boc or Fmoc) to prevent undesired side reactions. Subsequent coupling with 3-fluoro-5-methylphenylpropanoate can be achieved via Mitsunobu or Ullmann-type reactions. Critical parameters include temperature control (60–80°C for coupling), catalyst selection (e.g., Pd-based catalysts for aryl coupling), and rigorous purification via column chromatography. Deprotection under acidic conditions (e.g., TFA) yields the final product. Monitor reaction progress using TLC and optimize solvent polarity to enhance crystallinity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR identify the aromatic substituents and ester group. 19F NMR confirms fluorine presence and electronic environment.

- HRMS : High-resolution mass spectrometry validates molecular weight (±2 ppm error tolerance).

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in crystallographic studies of structurally similar esters .

Q. How can common impurities be identified and removed during synthesis?

- Methodological Answer : Impurities like unreacted starting materials, dehalogenated byproducts, or ester hydrolysis derivatives can be detected via reverse-phase HPLC with UV/Vis or MS detection. Use impurity reference standards (e.g., propanoic acid derivatives listed in pharmacopeial guidelines) for spiking experiments. Purification strategies include preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can enantiomeric purity be optimized in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases) to enhance enantioselectivity.

- Analytical Validation : Quantify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry.

- Case Study : Similar protocols for (S)-methyl 2-amino-3-(7-methylindazol-5-yl)propanoate dihydrochloride achieved >98% ee using enzymatic methods .

Q. What computational approaches resolve discrepancies between predicted and experimental NMR data?

- Methodological Answer :

- DFT Calculations : Model chemical shifts using Gaussian09 with solvent corrections (e.g., IEFPCM for DMSO). Compare with experimental 1H/13C NMR to identify hydrogen-bonding or conformational effects.

- Dynamic Effects : Use 2D NMR (e.g., NOESY) to detect intramolecular interactions causing signal splitting. Adjust computational models to account for dynamic exchange processes .

Q. How can stability under physiological conditions be predicted and tested?

- Methodological Answer :

- In Silico Prediction : Simulate hydrolysis kinetics via molecular dynamics (MD) in water using AMBER or GROMACS. Focus on ester bond lability.

- Experimental Validation : Conduct accelerated stability studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles to computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.